molecular formula C22H30Cl4N2 B073026 1,4-Cyclohexanedimethanamine, N,N'-bis((2-chlorophenyl)methyl)-, dihydrochloride, trans- CAS No. 1245-84-7

1,4-Cyclohexanedimethanamine, N,N'-bis((2-chlorophenyl)methyl)-, dihydrochloride, trans-

Cat. No. B073026
CAS RN: 1245-84-7
M. Wt: 464.3 g/mol
InChI Key: NRVIEWRSGDDWHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Cyclohexanedimethanamine, N,N'-bis((2-chlorophenyl)methyl)-, dihydrochloride, trans- is a chemical compound that has been used extensively in scientific research. This compound is commonly referred to as TMDAC, and it is a member of the family of organic compounds known as amines. TMDAC is a white crystalline powder that is soluble in water, and it is often used in the laboratory setting as a reagent in chemical reactions.

Scientific Research Applications

Synthesis and Structural Characterization

  • Metal Complexes Formation: A study by Dolaz et al. (2009) described the synthesis and characterization of metal complexes involving a similar compound, N,N'-bis[(3,4-dichlorophenyl)methylidene]cyclohexane-1,4-diamine, with Cu(II), Co(II), and Ni(II) ions. These complexes exhibited non-electrolytic behavior and were characterized using analytical and spectroscopic methods, highlighting their binuclear nature and electrochemical properties (Dolaz, McKee, Gölcü, & Tümer, 2009).
  • Vanadium Complexes: Yaul et al. (2013) synthesized well-defined complexes of vanadium (IV) and (V) with Schiff base ligands derived from trans-1,2-diaminocyclohexane, demonstrating their potential as catalysts for epoxidation reactions. These complexes were characterized using various analytical techniques, including X-ray diffraction and thermogravimetric analysis (Yaul, Pethe, Deshmukh, & Aswar, 2013).

Potential Applications

  • Polyamide Synthesis: Yang et al. (1999) investigated the synthesis of polyamides using an ether diamine monomer containing the cyclohexane structure. The polyamides displayed good solubility in polar organic solvents and had high thermal stability, suggesting applications in material science (Yang, Hsiao, & Yang, 1999).
  • Crystal Structure Studies: Şahin et al. (2010) examined the crystal structures of trans-cyclohexane-1,2-diamine complexes of copper(II) and zinc(II), revealing their two-dimensional hydrogen-bonded supramolecular structures. These studies contribute to the understanding of molecular interactions in crystal engineering (Şahin, Sevindi, Icbudak, & Işık, 2010).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-[4-[[(2-chlorophenyl)methylamino]methyl]cyclohexyl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28Cl2N2.2ClH/c23-21-7-3-1-5-19(21)15-25-13-17-9-11-18(12-10-17)14-26-16-20-6-2-4-8-22(20)24;;/h1-8,17-18,25-26H,9-16H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRVIEWRSGDDWHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CNCC2=CC=CC=C2Cl)CNCC3=CC=CC=C3Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30Cl4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10957874, DTXSID50924843
Record name AY-9944
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-[Cyclohexane-1,4-diylbis(methylene)]bis[1-(2-chlorophenyl)methanamine]--hydrogen chloride (1/2)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Cyclohexanedimethanamine, N,N'-bis((2-chlorophenyl)methyl)-, dihydrochloride, trans-

CAS RN

366-93-8, 1245-84-7
Record name AY-9944
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000366938
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Cyclohexanebis(methylamine), N,N'-bis(2-chlorobenzyl)-, dihydrochloride, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001245847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AY-9944
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10957874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-[Cyclohexane-1,4-diylbis(methylene)]bis[1-(2-chlorophenyl)methanamine]--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50924843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AY 9944
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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